molecular formula C11H10BrClO2 B8163178 2-(4-Bromo-3-chlorophenoxy)-1-cyclopropylethanone

2-(4-Bromo-3-chlorophenoxy)-1-cyclopropylethanone

Cat. No.: B8163178
M. Wt: 289.55 g/mol
InChI Key: UOWVHIFEQYAGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-chlorophenoxy)-1-cyclopropylethanone is an organic compound that belongs to the class of phenoxy ketones It is characterized by the presence of a bromine and chlorine atom on the phenoxy ring, and a cyclopropyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chlorophenoxy)-1-cyclopropylethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-chlorophenol and cyclopropyl ethyl ketone.

    Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chlorophenoxy)-1-cyclopropylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone moiety yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

2-(4-Bromo-3-chlorophenoxy)-1-cyclopropylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chlorophenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of antimicrobial and anticancer activity, it may interfere with cell wall synthesis or DNA replication, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and a phenoxy ketone moiety, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-bromo-3-chlorophenoxy)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClO2/c12-9-4-3-8(5-10(9)13)15-6-11(14)7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVHIFEQYAGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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